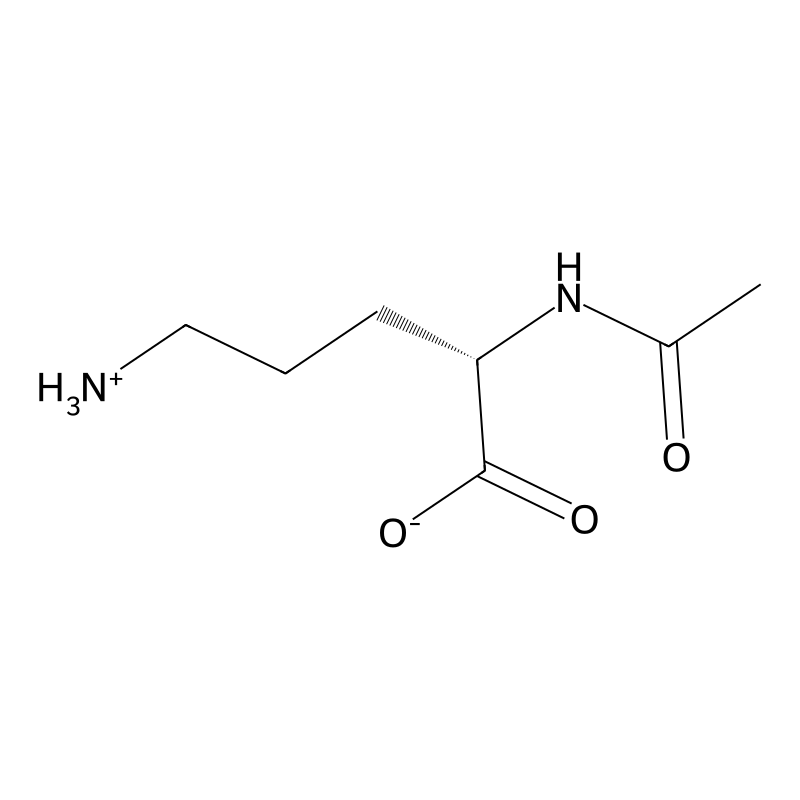N-acetylornithine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Role in Arginine Biosynthesis
N-acetylornithine (NAcOrn) plays a crucial role in the biosynthesis of the essential amino acid L-arginine. It acts as an intermediate step in the pathway, where the enzyme N-acetylornithine aminotransferase catalyzes the conversion of N-acetylglutamate semialdehyde (NAGSA) to NAcOrn, requiring the cofactor pyridoxal 5'-phosphate (PLP) []. This reaction is essential for maintaining cellular arginine levels, which are crucial for various physiological processes including protein synthesis, nitric oxide production, and immune function [].
Potential Biomarker for Kidney Function
Studies suggest NAcOrn may serve as a potential biomarker for kidney function. Research has shown that individuals with chronic kidney disease (CKD) often exhibit higher levels of NAcOrn in their blood compared to healthy individuals []. This is likely because impaired kidney function reduces the ability to effectively excrete NAcOrn, leading to its accumulation in the bloodstream. Further research is needed to validate NAcOrn as a reliable biomarker for CKD diagnosis and disease progression monitoring.
Investigation in Plant Defense Mechanisms
NAcOrn has also been identified as a metabolite involved in plant defense mechanisms against herbivores and pathogens. Studies in Arabidopsis thaliana demonstrated that the plant produces NAcOrn in response to the phytohormone methyl jasmonate (MeJA), which plays a role in defense signaling []. This suggests NAcOrn may contribute to plant defense strategies, although the exact mechanisms and its specific function require further investigation.
N-acetylornithine is an amino acid derivative with the chemical formula C₇H₁₄N₂O₃. It is classified as an N-acyl derivative of L-ornithine, where the acetyl group is attached to the nitrogen atom at the second position (N₂-acetyl-L-ornithine). This compound plays a significant role in various metabolic pathways, particularly in the biosynthesis of amino acids and in the urea cycle, where it participates in nitrogen metabolism. N-acetylornithine is also recognized as a metabolite in both human and microbial systems, particularly in Escherichia coli and other bacteria .
- There is limited research on the safety profile of NAcORN.
- Due to its natural occurrence in food sources, it's likely to be well-tolerated at dietary levels.
- However, the safety of concentrated NAcORN supplements requires further investigation.
Future Research Directions
- Studies are needed to explore the potential effects of NAcORN supplementation on L-arginine production and its subsequent impact on physiological functions.
- Research on the safety profile of NAcORN, particularly in high doses, is crucial for its potential use as a dietary supplement.
N-acetylornithine undergoes several enzymatic reactions, primarily facilitated by specific transaminases. One of the key reactions involves its conversion to N-acetylglutamate 5-semialdehyde through the action of N-acetylornithine aminotransferase. The reaction can be represented as follows:
This reaction highlights its role in amino acid metabolism and the interconversion of nitrogenous compounds .
N-acetylornithine exhibits various biological activities, particularly in metabolic processes related to amino acids. It is crucial for the biosynthesis of arginine and lysine, two essential amino acids. The compound acts as a substrate for several enzymes, including N-acetylornithine aminotransferase, which catalyzes its conversion into other biologically relevant molecules . Additionally, its presence has been linked to cellular responses to stress and metabolic regulation, indicating its significance in maintaining homeostasis within biological systems.
N-acetylornithine can be synthesized through several methods, primarily involving enzymatic and chemical approaches. The most common method involves the transamination reaction where L-ornithine reacts with acetyl-CoA in the presence of N-acetylornithine aminotransferase. This enzymatic pathway is efficient and specific, allowing for high yields of N-acetylornithine from readily available substrates .
Another synthetic route includes chemical acetylation of L-ornithine using acetic anhydride or acetyl chloride under controlled conditions to ensure selectivity for the N₂ position .
N-acetylornithine has several applications across various fields:
- Biotechnology: It is utilized in studies related to amino acid metabolism and enzyme kinetics.
- Pharmaceuticals: Due to its role in metabolic pathways, it may serve as a potential target for drug development aimed at modulating nitrogen metabolism.
- Research: It is used as a standard or substrate in biochemical assays to study enzyme activity and metabolic pathways .
Studies on N-acetylornithine have focused on its interactions with various metal ions and other substrates that affect its enzymatic activity. For instance, metal ions such as magnesium and calcium have been shown to enhance the catalytic activity of N-acetylornithine aminotransferase significantly. Conversely, certain inhibitors like gabaculine can impede its function, providing insights into enzyme regulation mechanisms .
These interactions are critical for understanding how N-acetylornithine functions within metabolic networks and how alterations in its levels can impact physiological processes.
Several compounds share structural similarities with N-acetylornithine. Below are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Ornithine | C₆H₁₄N₂O₂ | Precursor for arginine; involved in urea cycle |
| N-Acetyl-L-glutamate | C₆H₁₁N₃O₄ | Key intermediate in amino acid metabolism |
| N-Succinyl-L-ornithine | C₈H₁₄N₂O₄ | Involved in lysine biosynthesis |
Uniqueness of N-Acetylornithine: Unlike its counterparts, N-acetylornithine specifically plays a pivotal role in arginine metabolism and serves as a substrate for unique enzymatic reactions that are not shared by all similar compounds. Its distinct involvement in both bacterial and mammalian systems further emphasizes its importance in metabolic regulation.








